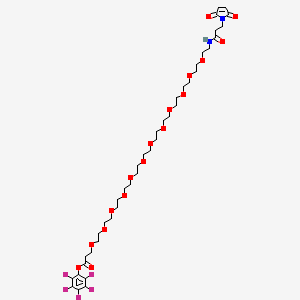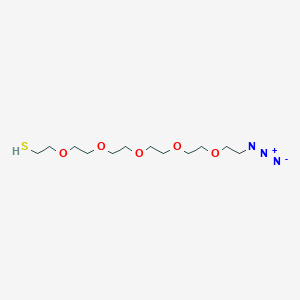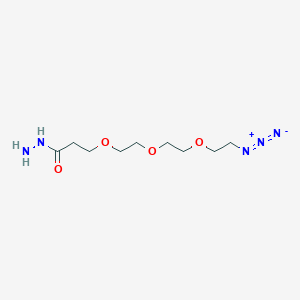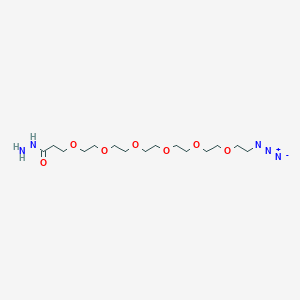
N3-PEG12-Hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-PEG12-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
準備方法
Synthetic Routes and Reaction Conditions
N3-PEG12-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazide functional groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a polyethylene glycol tosylate or mesylate.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functional group, forming polyethylene glycol azide.
Hydrazide Formation: The polyethylene glycol azide is further reacted with hydrazine or a hydrazine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N3-PEG12-Hydrazide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group of this compound reacting with a strained alkyne group, such as dibenzocyclooctyne or bicyclononyne, without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and sodium ascorbate, and is carried out in an aqueous or organic solvent at room temperature.
SPAAC: Does not require a catalyst and can be performed under mild conditions, often in aqueous or organic solvents at room temperature.
Major Products
CuAAC: Forms a triazole ring as the major product.
SPAAC: Forms a triazole ring as the major product, similar to CuAAC but without the need for a copper catalyst
科学的研究の応用
N3-PEG12-Hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.
作用機序
N3-PEG12-Hydrazide exerts its effects through its azide functional group, which allows it to participate in click chemistry reactions. In the context of PROTACs, this compound acts as a linker that connects two ligands: one ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating protein levels within the cell .
類似化合物との比較
N3-PEG12-Hydrazide is unique due to its specific structure and functional groups, which make it highly suitable for click chemistry and PROTAC synthesis. Similar compounds include:
N3-PEG4-Hydrazide: A shorter polyethylene glycol linker with similar azide and hydrazide functional groups.
N3-PEG8-Hydrazide: An intermediate-length polyethylene glycol linker with similar functional groups.
N3-PEG24-Hydrazide: A longer polyethylene glycol linker with similar functional groups, offering greater flexibility and distance between ligands.
These similar compounds differ primarily in the length of the polyethylene glycol chain, which can affect the flexibility, solubility, and overall properties of the resulting PROTACs .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55N5O13/c28-31-27(33)1-3-34-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-35-4-2-30-32-29/h1-26,28H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERRITNVAYGGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55N5O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

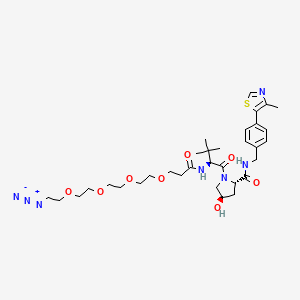
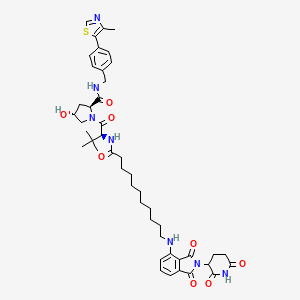

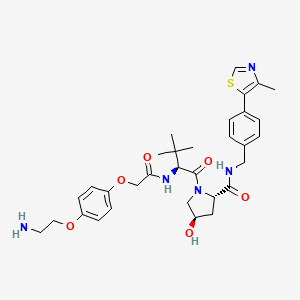

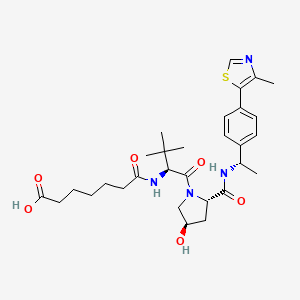
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)
